6-Nitro-2,3,4,5-tetrafluorobenzoylacetate
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Overview
Description
6-Nitro-2,3,4,5-tetrafluorobenzoylacetate is a chemical compound with the molecular formula C9H3F4NO5 and a molecular weight of 281.12 g/mol It is characterized by the presence of nitro and tetrafluorobenzoyl groups attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3,4,5-tetrafluorobenzoylacetate typically involves the nitration of 2,3,4,5-tetrafluorobenzoic acid followed by esterification. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3,4,5-tetrafluorobenzoylacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-amino-2,3,4,5-tetrafluorobenzoylacetate, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
6-Nitro-2,3,4,5-tetrafluorobenzoylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3,4,5-tetrafluorobenzoylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluoro-6-nitrobenzoic acid: This compound shares a similar structure but lacks the acetate moiety.
2,3,4,5-Tetrafluorobenzoic acid: It is similar but does not contain the nitro group.
6-Amino-2,3,4,5-tetrafluorobenzoylacetate: This is a reduced form of the original compound.
Uniqueness
6-Nitro-2,3,4,5-tetrafluorobenzoylacetate is unique due to the combination of nitro and tetrafluorobenzoyl groups, which impart distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H2F4NO5- |
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Molecular Weight |
280.11 g/mol |
IUPAC Name |
3-oxo-3-(2,3,4,5-tetrafluoro-6-nitrophenyl)propanoate |
InChI |
InChI=1S/C9H3F4NO5/c10-5-4(2(15)1-3(16)17)9(14(18)19)8(13)7(12)6(5)11/h1H2,(H,16,17)/p-1 |
InChI Key |
VBDBFFNBONCBTO-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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